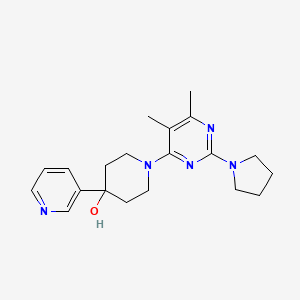![molecular formula C20H30N2O B4533439 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B4533439.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide and similar compounds involves multiple steps, including the preparation of key intermediates and the final coupling of these intermediates to yield the target compound. For instance, microwave-assisted synthesis has been employed to efficiently generate related compounds, highlighting advancements in synthetic methodologies that improve yield and reduce reaction times (Gupta et al., 2013). Moreover, the use of organometallic reagents in nucleophilic addition reactions has been demonstrated as a versatile approach for synthesizing alpha-branched piperazinylbenzylamines, showcasing the adaptability of synthetic strategies in generating complex structures (Jiang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide has been elucidated using various spectroscopic and crystallographic techniques. These studies have revealed detailed insights into the conformational preferences and stereochemistry of such molecules. For example, structural analyses have been conducted to understand the conformation and hydrogen bonding patterns in piperidinium-based structures, providing a foundation for understanding the structural aspects of similar compounds (Dega‐Szafran et al., 2007).
Chemical Reactions and Properties
Compounds structurally related to N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide participate in a variety of chemical reactions, underpinning their diverse chemical properties. For instance, the electrophilic substitution reactions of certain piperidine derivatives have been explored, offering insights into the reactivity and potential chemical transformations of these compounds (Birk & Voss, 1996).
Physical Properties Analysis
The physical properties of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide and similar molecules, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide may not be available, research on comparable compounds provides valuable information. For example, the investigation of the physical properties of piperidines and piperazines has led to a better understanding of their behavior in different environments, which is essential for their practical application (Shaw et al., 1979).
Chemical Properties Analysis
The chemical properties of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide, including its reactivity, stability under various conditions, and interaction with other molecules, are fundamental aspects of its characterization. Although direct studies on this compound may be limited, related research provides insights into the chemical behavior of similar compounds. For instance, the reactivity of piperidine derivatives towards nucleophiles and electrophiles, as well as their stability in different chemical environments, has been documented, offering clues to the chemical properties of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-butenamide (Caturla & Nájera, 1996).
Propiedades
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]but-3-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-6-20(23)21-19-7-5-12-22(15-19)14-18-10-8-17(9-11-18)13-16(2)3/h4,8-11,16,19H,1,5-7,12-15H2,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUADOJIZZSZGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B4533357.png)
![N,2,6-trimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B4533361.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyltetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B4533367.png)
![N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B4533370.png)
![2-(1,2-benzisoxazol-3-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4533378.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4533397.png)
![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4533420.png)
![2-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4533427.png)

![(3aR*,6aR*)-N-allyl-2-benzylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4533448.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B4533467.png)
![3-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B4533472.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B4533474.png)